tert-Butyl 2-(2-((tert-butoxycarbonyl)(isopropyl)amino)pyridin-3-yl)pyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl 2-(2-((tert-butoxycarbonyl)(isopropyl)amino)pyridin-3-yl)pyrrolidine-1-carboxylate is a complex organic compound that belongs to the class of tert-butyloxycarbonyl-protected amino acids. This compound is characterized by its tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amines from unwanted reactions during chemical processes .
Preparation Methods
The synthesis of tert-Butyl 2-(2-((tert-butoxycarbonyl)(isopropyl)amino)pyridin-3-yl)pyrrolidine-1-carboxylate typically involves multiple steps. One common method includes the protection of the amino group using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions often involve heating the mixture to facilitate the formation of the Boc-protected amine. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .
Chemical Reactions Analysis
tert-Butyl 2-(2-((tert-butoxycarbonyl)(isopropyl)amino)pyridin-3-yl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The Boc-protected amine can undergo nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.
Common reagents used in these reactions include trifluoroacetic acid for deprotection, and various bases and solvents depending on the desired reaction . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
tert-Butyl 2-(2-((tert-butoxycarbonyl)(isopropyl)amino)pyridin-3-yl)pyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in peptide synthesis.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is utilized in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(2-((tert-butoxycarbonyl)(isopropyl)amino)pyridin-3-yl)pyrrolidine-1-carboxylate involves the protection of the amino group by the Boc group. This protection prevents unwanted reactions during synthesis, allowing for selective reactions to occur at other functional groups. The Boc group can be removed under acidic conditions, revealing the free amine for further reactions .
Comparison with Similar Compounds
Similar compounds to tert-Butyl 2-(2-((tert-butoxycarbonyl)(isopropyl)amino)pyridin-3-yl)pyrrolidine-1-carboxylate include:
- tert-Butyl 3-oxoazetidine-1-carboxylate
- tert-Butyl 4-formylbenzylcarbamate
- tert-Butyl 4-hydroxy-3-methoxybenzylcarbamate .
These compounds also feature the Boc protecting group but differ in their core structures and specific applications. The uniqueness of this compound lies in its specific structure, which makes it suitable for particular synthetic routes and applications in research and industry.
Properties
Molecular Formula |
C22H35N3O4 |
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Molecular Weight |
405.5 g/mol |
IUPAC Name |
tert-butyl 2-[2-[(2-methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]pyridin-3-yl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C22H35N3O4/c1-15(2)25(20(27)29-22(6,7)8)18-16(11-9-13-23-18)17-12-10-14-24(17)19(26)28-21(3,4)5/h9,11,13,15,17H,10,12,14H2,1-8H3 |
InChI Key |
RILUQSMIDVWCKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C1=C(C=CC=N1)C2CCCN2C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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